3-Isopropoxy-4-methoxyphenylboronic acid
Overview
Description
3-Isopropoxy-4-methoxyphenylboronic acid is an organic compound with the molecular formula C10H15BO4. It is a boronic acid derivative, which is characterized by the presence of a boron atom bonded to a phenyl ring substituted with isopropoxy and methoxy groups. This compound is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-methoxyphenylboronic acid typically involves the reaction of 3-isopropoxy-4-methoxyphenylboronic ester with a suitable boron source. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce boranes or other reduced derivatives .
Scientific Research Applications
3-Isopropoxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and other biologically active molecules. The boronic acid group can interact with serine proteases and other enzymes, inhibiting their activity by forming stable complexes with the active site residues .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the isopropoxy group.
3-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position.
4-Isopropoxyphenylboronic acid: Similar but lacks the methoxy group.
Uniqueness: 3-Isopropoxy-4-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-methoxy-3-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYJEGUJMIPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470388 | |
Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516465-82-0 | |
Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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